Oxyntomodulin (porcine, bovine)
Description
Historical Discovery and Early Characterization of Oxyntomodulin (OXY/OXM)
The journey to understanding oxyntomodulin began with early investigations into "enteroglucagon," a substance found in the gut that exhibited glucagon-like immunoreactivity (GLI). In the 1970s and early 1980s, researchers sought to characterize the components of gut GLI. Through these efforts, a distinct peptide was isolated from porcine intestinal mucosa that contained the entire 29-amino acid sequence of glucagon (B607659), but with an additional eight-amino-acid extension at the C-terminus. glucagon.comanaspec.com This newly identified 37-amino acid peptide was named oxyntomodulin due to its ability to modulate, or "oxynto," gastric acid secretion. glucagon.com
Initial studies revealed that oxyntomodulin could indeed inhibit gastric acid secretion, a function distinct from the primary hyperglycemic role of pancreatic glucagon. nih.gov This discovery was a pivotal moment, highlighting that the biological activity of proglucagon-derived peptides was far more complex and tissue-specific than previously understood. The early characterization of oxyntomodulin laid the groundwork for decades of research into its physiological roles, which are now known to include the regulation of appetite and energy expenditure. nih.govnih.gov
Proglucagon-Derived Peptides: Classification and Contextualizing Oxyntomodulin's Position
Oxyntomodulin is a member of the proglucagon-derived peptide (PGDP) family, a group of hormones that are all encoded by the single proglucagon gene. The specific peptides that are ultimately produced depend on the tissue-specific post-translational processing of the proglucagon precursor protein by enzymes known as prohormone convertases. nih.gov
In the alpha cells of the pancreas, proglucagon is primarily cleaved by prohormone convertase 2 (PC2) to yield glucagon, glicentin-related pancreatic peptide (GRPP), and the major proglucagon fragment. In contrast, in the L-cells of the intestine and certain neurons in the brain, prohormone convertase 1/3 (PC1/3) is the dominant enzyme. This processing pathway results in the production of glicentin, glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), and oxyntomodulin. nih.gov
Therefore, oxyntomodulin is a product of intestinal and neuronal proglucagon processing and shares its origins with the incretin (B1656795) hormone GLP-1 and the intestinotrophic factor GLP-2. This shared precursor explains the overlapping biological activities observed between these peptides, as oxyntomodulin is known to act as an agonist at both the GLP-1 receptor and the glucagon receptor. tocris.commedchemexpress.commedchemexpress.cominvivochem.commedchemexpress.com
Comparative Analysis of Oxyntomodulin Across Mammalian Species (e.g., Porcine, Bovine, Rodent)
Porcine and bovine oxyntomodulin share an identical amino acid sequence. tocris.commedchemexpress.commedchemexpress.cominvivochem.commedchemexpress.com The sequence of rat oxyntomodulin, however, exhibits some variations, particularly in the C-terminal octapeptide extension. nih.govpnas.orgpnas.orgcpcscientific.com
Below is a comparative table of the amino acid sequences of porcine, bovine, and rat oxyntomodulin.
| Species | Amino Acid Sequence |
| Porcine | H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala-OH |
| Bovine | H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala-OH |
| Rat | H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-Lys-Arg-Asn-Arg-Asn-Asn-Ile-Ala-OH |
Data sourced from commercial suppliers of synthetic peptides and peer-reviewed literature.
The subtle variations in the amino acid sequence of oxyntomodulin between species can have significant implications for research. These differences can affect the peptide's binding affinity to its receptors (the GLP-1 receptor and the glucagon receptor), its potency, and its susceptibility to degradation by enzymes such as dipeptidyl peptidase-4 (DPP-4).
For instance, the single amino acid difference in the C-terminal extension between porcine/bovine and rat oxyntomodulin (Lysine vs. Arginine at position 33) could potentially influence receptor interaction and signaling. Researchers must consider these variations when designing experiments and interpreting data. For example, a study using a rat model might not perfectly replicate the physiological effects of oxyntomodulin in larger mammals like pigs, cows, or even humans, whose oxyntomodulin sequence is identical to the porcine/bovine form.
Furthermore, species-specific differences in the physiological responses to oxyntomodulin have been observed. For example, some studies have reported differences in the effects of oxyntomodulin on gastric emptying and heart rate between rodents and humans. nih.gov While the exact contribution of primary sequence variations to these discrepancies is not fully elucidated, it underscores the importance of a comparative approach in oxyntomodulin research. The choice of animal model and the source of the oxyntomodulin peptide (i.e., porcine/bovine or rat sequence) are critical considerations that can impact the translational relevance of research findings.
Properties
CAS No. |
62340-29-8 |
|---|---|
Molecular Formula |
C192H295N61O60S |
Molecular Weight |
4450 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1 |
InChI Key |
DDYAPMZTJAYBOF-ZMYDTDHYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N |
Synonyms |
Alternative Names: Glucagon (1-37), Enteroglucagon |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Oxyntomodulin
Gene Expression and Transcriptional Regulation of Proglucagon in Enteroendocrine L-cells
The synthesis of oxyntomodulin begins with the expression of the proglucagon gene, which is predominantly active in the pancreatic A-cells and the enteroendocrine L-cells of the intestine. nih.govglucagon.comscholaris.ca While the molecular control of proglucagon gene transcription in the pancreas has been extensively studied, the regulation within the intestine is less understood. nih.gov However, the critical role of the proglucagon-derived peptide, glucagon-like peptide-1 (GLP-1), in insulin (B600854) secretion and glucose balance has spurred interest in the factors governing its synthesis in intestinal L-cells. nih.gov
Several transcription factors are implicated in the tissue-specific expression of the proglucagon gene. The caudal-related homeodomain protein cdx-2/3 has been shown to activate the proglucagon promoter in both islet and intestinal cell lines, which is consistent with their shared endodermal origin. nih.gov Additionally, Pax-6 is another key transcription factor that activates proglucagon gene expression in the rodent gastrointestinal epithelium. glucagon.com Studies using a mouse enteroendocrine cell line (GLUTag) have demonstrated that the protein kinase-A (PKA) pathway directly induces proglucagon gene transcription. nih.govoup.com In contrast, activators of protein kinase-C (PKC) stimulate the secretion of proglucagon-derived peptides but not their biosynthesis. nih.gov Furthermore, gastrin-releasing peptide (GRP) has been identified as a peptide activator of proglucagon gene expression in enteroendocrine cells. nih.govoup.com
| Factor | Role in Proglucagon Gene Expression in L-cells | Supporting Evidence |
| cdx-2/3 | Activates the proglucagon promoter | Binds to the G1 promoter element and mutations decrease promoter activity nih.gov |
| Pax-6 | Activates intestinal proglucagon gene expression and GLP-1 biosynthesis | Demonstrated in intestinal endocrine cell lines, primary cultures, and in vivo in rats glucagon.com |
| Protein Kinase A (PKA) Pathway | Induces proglucagon gene transcription | Activators of the PKA pathway increase proglucagon mRNA levels nih.govoup.com |
| Protein Kinase C (PKC) Pathway | Stimulates secretion, but not biosynthesis, of proglucagon-derived peptides | Activators of PKC did not increase proglucagon mRNA transcripts nih.gov |
| Gastrin-Releasing Peptide (GRP) | Induces proglucagon mRNA transcripts and promoter activity | GRP treatment increases proglucagon gene expression in a dose- and time-dependent manner nih.govoup.com |
Post-Translational Processing Pathways of Proglucagon: Specificity of Prohormone Convertase 1/3 (PC1/3) for Oxyntomodulin Generation
Following translation, the proglucagon precursor protein undergoes tissue-specific post-translational processing by prohormone convertases (PCs). nih.govresearchgate.net In the enteroendocrine L-cells of the ileum and colon, prohormone convertase 1/3 (PC1/3) is the key enzyme responsible for cleaving proglucagon. nih.govresearchgate.netresearchgate.net This processing by PC1/3 at specific arginine-arginine cleavage sites results in the generation of several bioactive peptides, including glicentin, oxyntomodulin, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). nih.govresearchgate.netnih.gov
Oxyntomodulin itself is a 37-amino acid peptide that contains the 29-amino acid sequence of glucagon (B607659) with an additional eight-amino-acid C-terminal extension. glucagon.comnih.govglucagon.com The essential role of PC1/3 in this process has been demonstrated in studies with PC1/3-deficient mice, which show impaired production of intestinal GLP-1. researchgate.netnih.gov While PC2 is the primary processing enzyme in pancreatic alpha-cells, leading to the production of glucagon, some studies have detected its presence in intestinal L-cells, although its role in proglucagon processing in this tissue appears to be minimal. oup.comnih.gov
| Enzyme | Primary Location | Proglucagon Products |
| Prohormone Convertase 1/3 (PC1/3) | Intestinal L-cells | Glicentin, Oxyntomodulin, GLP-1, GLP-2 nih.govresearchgate.netnih.gov |
| Prohormone Convertase 2 (PC2) | Pancreatic α-cells | Glucagon, Glicentin-related pancreatic polypeptide (GRPP), Major proglucagon fragment (MPGF) nih.govresearchgate.netglucagon.com |
Cellular and Subcellular Localization of Oxyntomodulin Production and Storage
Oxyntomodulin is produced and stored in specialized enteroendocrine L-cells, which are dispersed throughout the epithelial lining of the small and large intestines. nih.govresearchgate.netwikipedia.org The density of these cells generally increases from the duodenum to the ileum and then decreases through the colon. researchgate.net These L-cells are characterized as "open-type" enteroendocrine cells, meaning their apical surface is in contact with the intestinal lumen, allowing them to directly sense luminal contents. nih.gov
Within the L-cells, oxyntomodulin, along with other proglucagon-derived peptides like GLP-1 and PYY, is packaged into secretory granules. researchgate.netmdpi.com These granules are then stored in the cytoplasm, primarily at the basolateral pole of the cell, awaiting a secretory stimulus. nih.gov Upon stimulation, the contents of these granules are released into the lamina propria, from where they can enter the bloodstream and exert their systemic effects. nih.gov While many L-cells co-secrete multiple hormones, evidence suggests that these hormones can be sorted into separate storage vesicles within the same cell. nih.gov
Mechanisms Regulating Oxyntomodulin Secretion: Nutrient Sensing and Neurohumoral Inputs
The secretion of oxyntomodulin from L-cells is primarily triggered by the ingestion of nutrients. nih.govresearchgate.net The release of oxyntomodulin is proportional to the caloric intake. researchgate.net Various macronutrients, including carbohydrates, fats, and proteins, and their breakdown products stimulate its secretion. nih.gov This nutrient sensing is mediated by a variety of mechanisms, including electrogenic transporters and G-protein coupled receptors located on the apical membrane of the L-cells. nih.gov
In addition to direct nutrient sensing, oxyntomodulin secretion is also regulated by neurohumoral inputs. Hormones such as gastrin-releasing peptide (GRP) can stimulate the release of proglucagon-derived peptides. nih.gov The secretion process itself relies on intracellular signaling pathways involving increases in calcium and cyclic AMP (cAMP). nih.gov
| Stimulus | Mechanism of Action |
| Nutrients (Carbohydrates, Fats, Proteins) | Direct sensing by L-cells via transporters and receptors on the apical membrane researchgate.netnih.gov |
| Gastrin-Releasing Peptide (GRP) | Neurohumoral regulation stimulating secretion nih.gov |
| Intracellular Signaling | Dependent on increases in intracellular calcium and cAMP nih.gov |
Enzymatic Degradation and Inactivation Pathways of Oxyntomodulin (e.g., Dipeptidyl Peptidase IV, Neutral Endopeptidase)
Once secreted into the circulation, oxyntomodulin has a relatively short half-life. researchgate.net A primary pathway for its degradation and inactivation is enzymatic cleavage by dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov DPP-IV is an enzyme that cleaves dipeptides from the N-terminus of many peptides, including oxyntomodulin. nih.gov This cleavage results in an inactive form of the hormone.
Another enzyme implicated in the degradation of proglucagon-derived peptides is neutral endopeptidase (NEP) 24.11. nih.govnih.gov Studies have shown that both DPP-IV and NEP are involved in regulating the metabolic stability of the related peptide, GLP-1, and it is likely they play a similar role in oxyntomodulin degradation. The rapid inactivation by these enzymes limits the duration of oxyntomodulin's physiological effects.
| Enzyme | Role in Oxyntomodulin Metabolism |
| Dipeptidyl Peptidase-IV (DPP-IV) | Primary enzyme responsible for the inactivation of oxyntomodulin by cleaving the N-terminal dipeptide nih.govnih.gov |
| Neutral Endopeptidase (NEP) 24.11 | Contributes to the degradation and clearance of oxyntomodulin and other proglucagon-derived peptides nih.govnih.gov |
Receptor Pharmacology and Intracellular Signaling of Oxyntomodulin
Dual Agonism of Glucagon-Like Peptide-1 Receptor (GLP-1R) and Glucagon (B607659) Receptor (GCGR) by Oxyntomodulin
Oxyntomodulin is recognized as a naturally occurring dual agonist, activating both the GLP-1R and the GCGR. nih.govnih.govproquest.com This characteristic distinguishes it from the more selective native ligands, GLP-1 and glucagon. While OXM can activate both receptors, it generally exhibits a reduced affinity and potency compared to the cognate agonists for each respective receptor. nih.govproquest.compnas.org The ability of OXM to engage both receptors simultaneously contributes to its unique pharmacological profile, combining the effects of GLP-1 and glucagon. nih.gov
The dual receptor activity is a key aspect of OXM's function, influencing glucose homeostasis and energy balance. creative-diagnostics.compnas.org Activation of GLP-1R is associated with insulin (B600854) secretion and appetite suppression, while GCGR activation primarily stimulates hepatic glucose production. nih.govcreative-diagnostics.com The integrated effect of activating both receptors allows for a nuanced regulation of metabolism. nih.gov
Studies have shown that oxyntomodulin binds to both the GLP-1R and the GCGR, but with lower affinity compared to their respective endogenous ligands, GLP-1 and glucagon. nih.govproquest.com Consequently, the potency of oxyntomodulin in activating these receptors is also reduced. nih.govproquest.com At the rat GLP-1 and glucagon receptors, oxyntomodulin has been observed to have a greater efficacy at the glucagon receptor. nih.gov
The following table summarizes the receptor binding and activation properties of oxyntomodulin in comparison to its cognate ligands.
| Ligand | Receptor | Affinity (Compared to Cognate Ligand) | Potency (Compared to Cognate Ligand) |
| Oxyntomodulin | GLP-1R | Lower nih.govproquest.com | Lower nih.govproquest.com |
| Oxyntomodulin | GCGR | Lower nih.govproquest.com | Lower nih.govproquest.com |
| GLP-1 | GLP-1R | High | High |
| Glucagon | GCGR | High | High |
This table provides a qualitative comparison based on available research.
The interaction of oxyntomodulin with its receptors can be influenced by allosteric modulators. These molecules bind to a site on the receptor distinct from the primary agonist binding site and can alter the receptor's affinity for its ligand and its signaling properties. nih.govresearchgate.netsemanticscholar.org For instance, the small molecule GLP-1R modulator BETP has been shown to increase the binding affinity of oxyntomodulin for the GLP-1 receptor. nih.gov This enhanced binding translates to potentiation of oxyntomodulin-mediated GLP-1R signaling. nih.govglucagon.com
Another compound, Compound 2, has demonstrated the ability to selectively augment cAMP signaling in a peptide-agonist-dependent manner, with a pronounced effect on oxyntomodulin. nih.gov This allosteric modulation is primarily driven by changes in the affinity of the peptide agonist. nih.gov Such findings highlight the potential for small molecules to selectively enhance the activity of endogenous peptides like oxyntomodulin at their target receptors. nih.govresearchgate.net
Downstream Intracellular Signaling Cascades Activated by Oxyntomodulin Receptor Engagement
Upon binding to the GLP-1R and GCGR, oxyntomodulin triggers a series of downstream intracellular signaling cascades. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). nih.govkarger.com This is a principal signaling pathway for both receptors.
In addition to the canonical cAMP pathway, oxyntomodulin-induced receptor activation can also engage other signaling molecules and pathways, including mitogen-activated protein kinases (MAPKs) and β-arrestins. nih.govresearchgate.net The specific signaling profile can be influenced by the receptor type and the cellular context.
The activation of the GLP-1R and GCGR by oxyntomodulin leads to a robust increase in intracellular cAMP levels. nih.govresearchgate.net This is a well-established and primary signaling event following receptor engagement. nih.gov The accumulation of cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, mediating many of the physiological effects of oxyntomodulin. karger.com Studies using cells expressing either the GLP-1R or the glucagon receptor have demonstrated that oxyntomodulin is a full agonist for cAMP accumulation, albeit with lower potency than GLP-1 and glucagon. nih.govresearchgate.net
The small molecule allosteric modulator BETP has been shown to enhance oxyntomodulin-mediated cAMP accumulation at the GLP-1 receptor. nih.gov This indicates that the cAMP/PKA pathway is a key signaling route for oxyntomodulin's actions and can be modulated by external factors. nih.gov
Beyond the cAMP/PKA pathway, oxyntomodulin has been shown to influence mitogen-activated protein kinase (MAPK) signaling. nih.gov Specifically, engagement of the GLP-1R by oxyntomodulin can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov Some research suggests that oxyntomodulin may exhibit a preference for ERK1/2 phosphorylation relative to cAMP signaling when compared to GLP-1, indicating a potential for biased agonism. nih.gov The activation of MAPK pathways can contribute to the diverse cellular responses induced by oxyntomodulin.
Oxyntomodulin's interaction with the GLP-1R and GCGR also leads to the recruitment of β-arrestins. nih.govresearchgate.netacs.org β-arrestins are important scaffolding proteins that can mediate G protein-independent signaling and are involved in receptor desensitization and internalization. biorxiv.org
Interestingly, while oxyntomodulin acts as a full agonist for cAMP accumulation at the GLP-1 receptor, it has been observed to be a partial agonist for the recruitment of β-arrestin 1 and β-arrestin 2. nih.govnih.govresearchgate.netresearchgate.net This differential effect on G protein-mediated signaling versus β-arrestin recruitment is a hallmark of biased agonism. nih.govacs.orgnih.gov Consequently, oxyntomodulin has been described as a biased ligand at the GLP-1 receptor. nih.govnih.gov This biased signaling profile, with a preference for G protein activation over β-arrestin recruitment, may contribute to the specific in vivo effects of oxyntomodulin. nih.govbiorxiv.org The allosteric modulator BETP has been shown to induce biased signaling by oxyntomodulin at the GLP-1 receptor. nih.gov
Mechanisms of Receptor Desensitization and Downregulation in Response to Oxyntomodulin
Oxyntomodulin (OXM) exhibits complex interactions with its primary receptors, the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR), leading to distinct patterns of desensitization and downregulation. These processes are critical for modulating the duration and intensity of the cellular response to the peptide.
The primary mechanism for G-protein-coupled receptor (GPCR) desensitization involves the recruitment of β-arrestins. Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which promotes the binding of β-arrestins. This action sterically hinders further G-protein coupling and initiates receptor internalization, effectively dampening the signal.
Research demonstrates that oxyntomodulin functions as a biased agonist at the GLP-1R, showing different efficacy in activating various downstream pathways compared to the native ligand, GLP-1. While OXM is a full agonist for cyclic AMP (cAMP) accumulation, it acts as a partial agonist for the recruitment of β-arrestin 1, β-arrestin 2, and G-protein-coupled receptor kinase 2 (GRK2) to the GLP-1R. nih.govnih.govresearchgate.net This reduced capacity to recruit β-arrestins suggests a mechanism for slower receptor desensitization compared to GLP-1. molecularmetabolism.com
Interestingly, despite being a partial agonist for β-arrestin recruitment, oxyntomodulin appears to be a full agonist for inducing GLP-1R internalization. researchgate.net This finding suggests that the GLP-1R may utilize β-arrestin-independent pathways for internalization, a phenomenon that differentiates the regulatory profile of OXM from other GLP-1R agonists. researchgate.net In contrast, at the GCGR, oxyntomodulin acts as a full agonist for both cAMP accumulation and the recruitment of β-arrestin 2, with a potency only slightly less than that of glucagon itself. nih.govresearchgate.net
The differential engagement of β-arrestin pathways at the GLP-1R is a key aspect of oxyntomodulin's pharmacology. By being less efficacious at recruiting β-arrestin, OXM may lead to more sustained signaling and reduced receptor downregulation, which could contribute to its therapeutic effects. molecularmetabolism.com
| Receptor | Ligand | G-Protein Signaling (cAMP) | β-Arrestin 2 Recruitment | Receptor Internalization |
| GLP-1R | GLP-1 | Full Agonist | Full Agonist | Full Agonist |
| GLP-1R | Oxyntomodulin | Full Agonist | Partial Agonist (62% efficacy vs. GLP-1) researchgate.net | Full Agonist researchgate.net |
| GCGR | Glucagon | Full Agonist | Full Agonist | Full Agonist |
| GCGR | Oxyntomodulin | Full Agonist nih.gov | Full Agonist researchgate.net | Not specified |
Investigation into the Existence and Function of Potential Unidentified Oxyntomodulin Receptors
While it is well-established that oxyntomodulin exerts many of its physiological effects through the GLP-1 and glucagon receptors, several lines of evidence suggest the possibility of one or more unidentified, specific OXM receptors. wikipedia.orgnih.gov This hypothesis is supported by observations where the actions of oxyntomodulin cannot be fully explained by its activity at the known receptors. nih.gov
A key piece of evidence comes from studies in Glp1r knockout mice (Glp1r-/-). While the anorectic (appetite-suppressing) effects of OXM are abolished in these mice, demonstrating GLP-1R dependency, other acute effects remain. nih.govresearchgate.net Specifically, the stimulation of heart rate and the increase in energy expenditure by oxyntomodulin appear to be independent of the GLP-1R. nih.govnih.gov This dissociation of effects strongly suggests that OXM engages alternative signaling pathways or receptors to mediate these actions. nih.gov
Further research has highlighted other biological activities of OXM that are not entirely consistent with GLP-1 or glucagon action. For instance, oxyntomodulin was identified as a potent peptide capable of resetting circadian rhythms in liver slices, an effect not replicated by GLP-1. glucagon.com Although glucagon had a modest effect, it required much higher concentrations than OXM, leaving open the possibility of a distinct receptor mediating this action. glucagon.com Additionally, some studies have shown that OXM can inhibit pancreatic secretion through the nervous system, a mechanism that is not fully delineated for either glucagon or GLP-1. nih.gov
The definitive identification of a novel oxyntomodulin receptor has been challenging. A major hurdle is the lack of a specific OXM antagonist or immunoneutralizing antibodies that would block the actions of oxyntomodulin without affecting the GLP-1R and GCGR. glucagon.com Such tools would be invaluable for pharmacologically isolating the effects mediated by a putative unique receptor and confirming its existence and physiological role. researchgate.net
| Effect of Oxyntomodulin | Mediating Receptor(s) | Evidence for Unidentified Receptor |
| Reduced Food Intake | GLP-1R nih.govresearchgate.net | Effect is abolished in Glp1r-/- mice. |
| Increased Energy Expenditure | GLP-1R and GCGR nih.govresearchgate.net | Effect persists in Glp1r-/- mice, suggesting a non-GLP-1R pathway. nih.govnih.gov |
| Increased Heart Rate | Unknown | Effect persists in Glp1r-/- mice. nih.gov |
| Resetting Liver Circadian Rhythms | Unknown | More potent than glucagon; GLP-1 has no effect. glucagon.com |
| Inhibition of Pancreatic Secretion | Unknown | Mechanism appears distinct from known GLP-1R/GCGR pathways. nih.gov |
Physiological Roles and Systemic Regulation by Oxyntomodulin in Preclinical Models
Regulation of Glucose Homeostasis by Oxyntomodulin
Oxyntomodulin plays a crucial role in maintaining glucose stability, an effect demonstrated in various preclinical studies. nih.gov In mouse models, OXM has been shown to improve glucose tolerance during a glucose challenge. nih.gov This beneficial effect on glucose metabolism is a result of its combined actions on the pancreas, liver, and peripheral tissues. nih.gov
The pancreas, with its islets of Langerhans containing insulin-producing beta-cells and glucagon-producing alpha-cells, is a primary target for oxyntomodulin. nih.govkhanacademy.org Oxyntomodulin's action on these cells is complex, leveraging its dual agonism at GLP-1 and glucagon (B607659) receptors.
Preclinical evidence suggests that OXM's influence on insulin (B600854) secretion is significant. In obese mice, OXM therapy has been shown to improve glucose-stimulated insulin secretion (GSIS) and maintain beta-cell numbers by inhibiting apoptosis and promoting the transdifferentiation of alpha-cells to beta-cells. researchgate.net
| Preclinical Model | Key Findings on Pancreatic Function | Reference |
| Diet-induced obese mice | Chronic OXM treatment improved glucose-stimulated insulin secretion. | researchgate.net |
| Isolated pig pancreas | OXM demonstrated weak affinity for the glucagon receptor, suggesting a potential for mimicking glucagon's actions on the pancreas. | glucagon.com |
The liver is a central organ in glucose homeostasis, primarily through the processes of gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and glycogenolysis (the breakdown of glycogen (B147801) to release glucose). wikipedia.orgnih.gov Oxyntomodulin exerts a nuanced control over these pathways.
The activation of hepatic glucagon receptors by OXM would be expected to increase hepatic glucose production by stimulating both gluconeogenesis and glycogenolysis. nih.govyoutube.com However, this effect is counterbalanced by the simultaneous activation of GLP-1 receptors, which tends to suppress hepatic glucose output. nih.gov This dual action prevents excessive increases in blood glucose. nih.gov
In diet-induced obese mice, OXM was found to increase hepatic glucose production during a euglycemic–hyperinsulinemic clamp, indicating activation of the hepatic glucagon receptor. nih.gov Despite this, chronic treatment with OXM in preclinical models leads to comparable or even superior glucose-lowering effects compared to selective GLP-1 receptor agonists, suggesting that the net effect is beneficial for glycemic control. nih.govnih.gov The key enzymes in gluconeogenesis, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), are regulated by these signaling pathways. nih.gov
Beyond the pancreas and liver, oxyntomodulin also influences how peripheral tissues, such as muscle and adipose tissue, take up and use glucose. Studies in rats have shown that OXM can stimulate the total intestinal glucose uptake capacity. nih.gov Specifically, infusions of rat oxyntomodulin significantly enhanced glucose uptake, with the most potent effect observed in the ileum. nih.gov This suggests a role for OXM in the adaptive processes of the intestine related to nutrient absorption. nih.gov
Role of Oxyntomodulin in Energy Balance and Appetite Regulation
Oxyntomodulin is a significant regulator of energy balance, primarily by reducing food intake and increasing energy expenditure. nih.govnih.gov These effects have been consistently observed in rodent models and have sparked interest in its therapeutic potential for obesity. researchgate.netnih.gov
The hypothalamus, a critical brain region for regulating appetite and metabolism, is a key site of action for oxyntomodulin. nih.govnih.gov The arcuate nucleus (ARC) of the hypothalamus contains two main populations of neurons with opposing effects on appetite: appetite-stimulating neurons that express neuropeptide Y (NPY) and agouti-related peptide (AgRP), and appetite-suppressing neurons that express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART). nih.govyoutube.com
Preclinical studies have demonstrated that peripheral administration of OXM leads to an increase in c-fos immunoreactivity, a marker of neuronal activation, in the arcuate nucleus. oup.com Direct injection of OXM into the ARC results in a potent and sustained reduction in food intake in rats. oup.com The anorectic (appetite-suppressing) effects of OXM are believed to be mediated primarily through the GLP-1 receptor, as these effects are absent in GLP-1 receptor-deficient mice. physiology.org Electrophysiological studies have shown that both GLP-1 and OXM directly alter the neuronal activity of ghrelin-sensitive neurons in the ARC, likely through a common GLP-1 receptor-mediated mechanism. physiology.orgnih.gov
| Preclinical Model | Central Nervous System Effect | Outcome | Reference |
| Rats | Peripheral (IP) injection of OXM | Increased c-fos immunoreactivity in the arcuate nucleus. | oup.com |
| Rats | Direct injection of OXM into the arcuate nucleus | Potent and sustained reduction in refeeding after a fast. | oup.com |
| GLP-1R-/- mice | Intracerebroventricular (ICV) injection of OXM | Anorectic effects of OXM were completely absent. | glucagon.com |
| Rats | Electrophysiological recording from ARC neurons | OXM and GLP-1 excited ghrelin-inhibited neurons and a subset of ghrelin-excited neurons. | nih.gov |
Oxyntomodulin is a key signaling molecule in the gut-brain axis, the bidirectional communication network between the gastrointestinal tract and the central nervous system. nih.govmdpi.com Released from intestinal L-cells in response to nutrient ingestion, circulating OXM acts as a satiety signal to the brain. nih.govnih.gov
This communication can occur through both hormonal and neural pathways. Circulating OXM can cross the blood-brain barrier in areas where it is more permeable, such as the arcuate nucleus, to directly influence hypothalamic neurons. oup.com Additionally, gut peptides can act on vagal afferent nerves, which transmit signals from the gut to the brainstem, including the nucleus of the solitary tract. nih.gov These brainstem areas then relay information to the hypothalamus to modulate feeding behavior. nih.gov The anorectic actions of peripherally administered OXM in rats were blocked by the prior administration of a GLP-1 receptor antagonist directly into the arcuate nucleus, suggesting the ARC is a crucial site of action for circulating OXM. oup.com
Influence on Satiety, Food Intake, and Energy Expenditure in Animal Models
In mice, the anorectic effect is dose-dependent. For instance, studies have found that specific doses of OXM are required to achieve a significant inhibition of food intake within the first hour of administration. oup.com The mechanisms underlying these effects are believed to be mediated primarily through the glucagon-like peptide-1 receptor (GLP-1R), as the anorectic effects are absent in GLP-1 receptor knockout mice. oup.comoup.com
Beyond reducing food intake, oxyntomodulin also increases energy expenditure. nih.govtaylorandfrancis.com This effect has been confirmed in rats using indirect calorimetry, which measures oxygen consumption and carbon dioxide production. nih.govnih.gov Notably, studies comparing the effects of OXM to pair-fed groups (animals given the same reduced amount of food as the OXM-treated group consumed) have shown greater weight loss in the OXM group, indicating that the peptide's impact on body weight is not solely due to reduced caloric intake but also to increased energy expenditure. nih.gov
| Animal Model | Administration Route | Key Finding | Reference |
|---|---|---|---|
| Rodents | Central & Peripheral | Inhibits food intake and body weight. | oup.comglucagon.comoup.com |
| Rats | Intraperitoneal | Reduces rate of body weight gain and adiposity with repeated administration. | glucagon.com |
| Mice | Intraperitoneal | Dose-dependent inhibition of food intake. | oup.com |
| Rats | Not Specified | Increases energy expenditure, measured by indirect calorimetry. | nih.govnih.gov |
Thermogenesis and Adipose Tissue Metabolism
The increase in energy expenditure prompted by oxyntomodulin is linked to its effects on thermogenesis and adipose tissue. nih.govtaylorandfrancis.com Thermogenesis, the process of heat production, is a key component of metabolic rate. One potential mechanism for OXM's effect is the direct stimulation of brown adipose tissue (BAT), a specialized fat tissue rich in mitochondria that is crucial for adaptive thermogenesis. nih.gov
Research suggests that the thermogenic effects of oxyntomodulin are mediated through the glucagon receptor (GCGR), rather than the GLP-1 receptor. nih.gov Studies involving glucagon, which shares a sequence with oxyntomodulin and whose actions are mimicked by OXM, have shown increased blood flow to BAT and enhanced binding of guanosine (B1672433) diphosphate (B83284) (GDP) to BAT mitochondria in rats. nih.gov This increased GDP binding is an indicator of uncoupling protein 1 (UCP1) activation, a key process in BAT thermogenesis. Furthermore, intracerebroventricular administration of OXM in rats has been shown to increase sympathetic nervous system activation in the intrascapular brown adipose tissue. nih.gov
| Animal Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Rats | Increased energy expenditure. | Direct effect of glucagon component on brown adipose tissue, stimulating thermogenesis. | nih.gov |
| Rats | Increased blood flow to BAT; increased GDP binding to BAT mitochondria. | Activation of thermogenesis via the glucagon receptor. | nih.gov |
| Rats | Increased sympathetic activation of intrascapular BAT. | Central action of OXM. | nih.gov |
Gastrointestinal Physiological Effects of Oxyntomodulin
Oxyntomodulin exerts several notable effects on the gastrointestinal system, consistent with its discovery and naming related to the oxyntic (acid-secreting) glands of the stomach. glucagon.combioscientifica.com
Modulation of Gastric Acid Secretion
A primary and well-documented effect of oxyntomodulin in preclinical models is the potent inhibition of gastric acid secretion. bioscientifica.comnih.govbio-techne.com In conscious rats with chronic gastric fistulas, OXM has been shown to inhibit gastric acid secretion stimulated by agents like histamine. nih.gov Studies have demonstrated that oxyntomodulin is significantly more potent—approximately 10 to 20 times—than glucagon in its ability to inhibit gastric acid output in the rat. oup.comnih.gov This inhibitory action suggests a key role for the C-terminal octapeptide extension that differentiates oxyntomodulin from glucagon. oup.comnih.gov
Influence on Gastric Emptying
The influence of oxyntomodulin on gastric emptying appears to be species-specific in preclinical models. In mice, studies have unexpectedly found that OXM, even at doses that effectively lower blood glucose and reduce food intake, does not inhibit or slow gastric emptying. oup.comnih.govnih.gov This is in contrast to the known effects of other GLP-1R agonists like exendin-4, which do delay gastric emptying. oup.comnih.gov This divergence suggests that the mechanisms through which OXM exerts its metabolic effects in mice may be distinct from those of pure GLP-1R agonists and might not rely on the modulation of gut motility. oup.com
Regulation of Pancreatic Exocrine Secretion
Oxyntomodulin has an inhibitory effect on pancreatic exocrine function in animal models. bioscientifica.comnih.gov In studies using conscious rats, OXM was found to depress basal and stimulated pancreatic secretion, reducing the volume of pancreatic juice as well as bicarbonate and protein output. nih.gov Similar to its effects on gastric acid, oxyntomodulin is approximately ten times more potent than glucagon in its ability to inhibit pancreatic secretion. nih.gov Research suggests that this inhibitory action is not a direct effect on pancreatic acinar cells but is mediated indirectly through the nervous system, specifically involving vagal neural pathways. nih.govresearchgate.net
Cardiovascular Effects of Oxyntomodulin
In preclinical studies, oxyntomodulin has been shown to have direct and significant effects on the cardiovascular system. Using telemetry in conscious, freely moving mice, research has demonstrated that peripherally administered oxyntomodulin causes a substantial increase in heart rate. nih.govglucagon.com
This tachycardic effect appears to be independent of the autonomic nervous system. The heart rate increase was observed even in mice treated with autonomic blockers (metoprolol and atropine) and in mice genetically deficient in catecholamines (Dbh -/- mice). glucagon.com These findings indicate that oxyntomodulin elevates the intrinsic heart rate directly. nih.govglucagon.com Furthermore, the effect is not mediated by the GLP-1 receptor, as a similar vigorous increase in intrinsic heart rate was observed in GLP-1R knockout mice. nih.govglucagon.com This suggests that oxyntomodulin's cardiovascular effects may be mediated through the glucagon receptor or another, as-yet-unidentified, receptor. nih.gov
| Animal Model | Effect | Mechanism | Reference |
|---|---|---|---|
| Mice | Significant increase in intrinsic heart rate. | Independent of the autonomic nervous system and the GLP-1 receptor; potentially mediated by the glucagon receptor. | nih.govglucagon.com |
Neuroprotective and Neurotrophic Actions of Oxyntomodulin
Oxyntomodulin (OXM), a peptide hormone released from the gut, has demonstrated significant neuroprotective and neurotrophic effects in various preclinical models. These actions suggest its potential as a therapeutic agent for neurodegenerative diseases and acute brain injuries. The neuroprotective properties of OXM are largely attributed to its dual agonism at the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR), with the GLP-1R appearing to play a more dominant role in these effects. nih.govglucagon.com
Research has shown that OXM can protect neurons from excitotoxicity and oxidative stress, two major contributors to neuronal cell death in various neurological conditions. nih.gov In cellular models, OXM treatment has been found to increase the viability of neuronal cells and shield them from the damaging effects of glutamate (B1630785), a key player in excitotoxic cell death. nih.gov Furthermore, studies have highlighted the ability of OXM and its analogues to improve locomotor activities and protect dopaminergic neurons in animal models of Parkinson's disease. nih.gov
In the context of ischemic stroke, preclinical studies have revealed that intracerebroventricular administration of OXM can significantly reduce the size of cerebral infarction and improve motor function in rats. nih.gov These beneficial effects are linked to the activation of specific intracellular signaling pathways. OXM has been shown to induce the production of intracellular cyclic AMP (cAMP) and activate the cAMP-response element-binding protein (CREB), a crucial transcription factor for promoting neuronal growth and survival. nih.gov The neuroprotective actions of OXM are mediated through the protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov
Moreover, investigations using models of Alzheimer's disease have indicated that a long-acting analogue of oxyntomodulin, (D-Ser2)oxyntomodulin, can ameliorate cognitive deficits. nih.gov This analogue has been shown to improve working and fear memory, enhance hippocampal synaptic function, and increase the power of the theta rhythm, which is crucial for cognitive processes. nih.gov The underlying mechanisms for these improvements include the increased expression of synaptic-associated proteins and a greater number of dendritic spines, suggesting a role for OXM in promoting synaptic plasticity and structural integrity. nih.gov
Detailed Research Findings
| Model System | Key Findings | Reference |
| Human neuroblastoma (SH-SY5Y) cells | OXM increased cell viability, protected against glutamate toxicity and oxidative stress, induced cAMP production, and activated CREB. These effects were primarily mediated by the GLP-1R and involved the PKA and MAPK pathways. | nih.gov |
| Rat primary cortical neurons | OXM dose-dependently protected against glutamate-mediated neurotoxicity. | nih.gov |
| Rat model of stroke (MCAo) | Intracerebroventricular administration of OXM significantly reduced cerebral infarct size and improved locomotor activities. | nih.gov |
| 3xTg Alzheimer's disease model mice | (D-Ser2)oxyntomodulin ameliorated working and fear memory impairments, increased the power of the hippocampal theta rhythm, and increased the expression of synaptic-associated proteins and the number of dendritic spines. | nih.gov |
| MPTP mouse model of Parkinson's disease | A protease-resistant OXM analogue, D-Ser2-oxytomodulin, improved locomotor activities and protected dopaminergic neurons. | nih.gov |
Advanced Research Methodologies and Experimental Models in Oxyntomodulin Studies
In Vitro Experimental Systems for Oxyntomodulin Characterization
In vitro systems are fundamental for dissecting the molecular interactions and cellular responses to oxyntomodulin at a fundamental level. These controlled environments allow for precise manipulation and measurement of specific variables, which is crucial for characterizing the peptide's activity.
Cell Lines and Primary Cell Culture Models (e.g., Enteroendocrine L-cells, Pancreatic Islets)
The study of oxyntomodulin frequently employs various cell-based models to investigate its synthesis, secretion, and downstream effects. Enteroendocrine L-cells, the primary producers of oxyntomodulin, are a key focus. nih.gov Research using antibodies against the C-terminal of oxyntomodulin has been instrumental in identifying and characterizing these cells in species including pigs and mice. nih.gov These studies have revealed that within the intestine, enteroendocrine cells expressing preproglucagon products are more reliably marked by anti-oxyntomodulin/glicentin antibodies than by anti-GLP-1 antibodies. nih.gov
Pancreatic islets are another critical primary cell culture model. frontiersin.orgyoutube.comyoutube.com Isolated islets from pigs have been used to demonstrate the insulinotropic and somatostatinotropic effects of oxyntomodulin. nih.govglucagon.com These models allow for the direct assessment of oxyntomodulin's influence on hormone secretion from alpha, beta, and delta cells within the islet microenvironment. frontiersin.orgnih.gov Furthermore, cell lines engineered to overexpress specific receptors, such as Chinese hamster ovary (CHO) cells expressing the glucagon-like peptide-1 receptor (GLP-1R) or the glucagon (B607659) receptor (GCGR), are invaluable tools for studying receptor-specific signaling pathways. nih.govnih.gov
| Cell Model | Species of Origin | Key Research Application | Finding |
| Enteroendocrine L-cells | Porcine, Murine, Human, Rat | Localization and characterization of oxyntomodulin-producing cells. nih.gov | Anti-oxyntomodulin/glicentin antibodies are reliable markers for these cells. nih.gov |
| Pancreatic Islets | Porcine | Investigation of insulin (B600854), glucagon, and somatostatin (B550006) secretion. nih.govglucagon.com | Oxyntomodulin stimulates the secretion of insulin and somatostatin. nih.govglucagon.com |
| CHO Cells | Hamster | Elucidation of receptor-specific signaling pathways. nih.govnih.gov | Oxyntomodulin activates both GLP-1 and glucagon receptors. nih.gov |
Receptor Binding and Functional Assays (e.g., cAMP accumulation, Ca2+ mobilization)
To quantify the interaction of oxyntomodulin with its receptors and the subsequent cellular responses, a range of biochemical assays are employed. Receptor binding assays, often utilizing radiolabeled ligands, are used to determine the affinity of oxyntomodulin for the GLP-1R and GCGR. nih.govoup.com These studies have consistently shown that while oxyntomodulin can bind to both receptors, it generally does so with a lower affinity compared to their primary ligands, GLP-1 and glucagon. oup.com For instance, synthetic porcine oxyntomodulin was found to bind to pig hepatic glucagon receptors with approximately 2% of the affinity of glucagon. nih.gov
Functional assays measure the downstream consequences of receptor activation. Cyclic AMP (cAMP) accumulation assays are widely used, as both the GLP-1R and GCGR are G-protein coupled receptors that signal through adenylyl cyclase. nih.govnih.govnih.gov Oxyntomodulin has been shown to be a full agonist in cell lines overexpressing the human GLP-1R and GCGR, leading to cAMP accumulation. nih.govnih.gov Calcium (Ca2+) mobilization assays provide another readout of receptor activation, particularly for pathways involving phospholipase C. nih.govnih.gov Studies have indicated that oxyntomodulin can induce increases in intracellular calcium, suggesting the involvement of Ca2+ signaling in its mechanism of action. nih.govnih.gov
| Assay Type | Principle | Key Finding for Oxyntomodulin |
| Receptor Binding Assay | Measures the affinity of a ligand for its receptor. youtube.com | Oxyntomodulin binds to both GLP-1 and glucagon receptors, albeit with lower affinity than their native ligands. nih.govoup.com |
| cAMP Accumulation Assay | Quantifies the production of cyclic AMP following receptor activation. nih.gov | Oxyntomodulin acts as a full agonist at both GLP-1 and glucagon receptors, stimulating cAMP production. nih.govnih.gov |
| Ca2+ Mobilization Assay | Detects changes in intracellular calcium concentrations. nih.gov | Oxyntomodulin can trigger an increase in intracellular calcium levels. nih.govnih.gov |
Ex Vivo Approaches for Studying Oxyntomodulin Actions
Ex vivo models bridge the gap between in vitro and in vivo studies by maintaining the tissue architecture and cellular interactions of an organ in a controlled laboratory setting.
Isolated Organ Perfusion Techniques
The isolated perfused organ technique has been particularly valuable in studying the direct effects of oxyntomodulin on specific organs without the confounding influences of systemic circulation and neural inputs. The isolated perfused pig pancreas, for example, has been used to demonstrate that oxyntomodulin can stimulate the secretion of insulin, glucagon, and somatostatin in a dose-dependent manner. nih.govglucagon.com Similarly, the isolated perfused lower small intestine of pigs has been used to show that glucose administration stimulates the release of a peptide identified as oxyntomodulin. nih.gov
Tissue Slice Preparations
While less commonly cited specifically for porcine and bovine oxyntomodulin research in the provided context, tissue slice preparations offer a valuable ex vivo model. This technique involves maintaining thin slices of tissue, such as from the liver or pancreas, in a viable state for short-term experiments. This approach allows for the study of cellular responses within the context of their native tissue microenvironment.
In Vivo Animal Models for Elucidating Oxyntomodulin Physiology
In vivo animal models are indispensable for understanding the integrated physiological effects of oxyntomodulin on whole-organism metabolism and behavior. Porcine models are particularly relevant due to their physiological and anatomical similarities to humans. nih.govcore.ac.uk
Studies in pigs have been crucial for understanding the pharmacokinetics of oxyntomodulin. nih.gov For instance, after infusion into pigs, the elimination of oxyntomodulin from plasma was shown to have two components, a fast and a slow phase. nih.gov Porcine models have also been used to evaluate the efficacy and potency of oxyntomodulin analogues. researchgate.net
| Animal Model | Key Research Application | Major Findings |
| Porcine | Pharmacokinetics, organ-specific effects, efficacy of analogues. nih.govnih.govresearchgate.net | Characterized the elimination kinetics of oxyntomodulin and its effects on pancreatic hormone secretion. nih.gov |
| Rodent (Rat, Mouse) | Food intake, body weight regulation, glucose metabolism. oup.comnih.gov | Demonstrated the anorectic and weight-reducing effects of oxyntomodulin. oup.com |
Structure-Activity Relationship (SAR) Studies Using Oxyntomodulin Analogs
Characterization of N-terminal, Mid-sequence, and C-terminal Modifications
The characterization of oxyntomodulin, particularly from porcine sources, has elucidated its primary structure and distinguished it from related proglucagon-derived peptides. Porcine oxyntomodulin is a 37-amino acid peptide that contains the complete 29-amino acid sequence of glucagon, with a distinguishing eight-amino acid C-terminal extension (Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala). nih.gov
Initial characterization of this peptide, isolated from porcine jejuno-ileum, involved a combination of immunological, biological, and chemical methods. nih.gov Methodologies used to define its structure included:
Amino Acid Analysis: Following hydrolysis, the amino acid composition of the peptide was determined to identify the constituent residues. nih.gov
High-Pressure Liquid Chromatography (HPLC): HPLC was a key technique for the purification and identification of the naturally occurring peptide from pig intestinal extracts. nih.govnih.gov
Radioimmunoassay (RIA): RIAs were employed to characterize the peptide's immunological properties and to measure its concentration in plasma. nih.govnih.govglucagon.com It is important to note that early assays often lacked specificity, potentially cross-reacting with glucagon or glicentin if not designed to target both the N- and C-termini of oxyntomodulin uniquely. glucagon.com
Chemical Sequencing: The precise order of the amino acids, revealing the glucagon sequence and the C-terminal octapeptide extension, was determined through chemical sequencing methods. nih.gov
While the primary structure of porcine oxyntomodulin is well-defined, detailed analyses of post-translational modifications (PTMs) on the naturally occurring peptide in either porcine or bovine species are not extensively documented in the available literature. Research has focused more on synthesizing analogs with specific modifications to improve stability and potency. nih.govnih.gov These studies utilize techniques like solid-phase peptide synthesis to create modified versions of the peptide, for instance, by substituting amino acids to reduce susceptibility to enzymatic degradation. nih.gov
Impact of Modifications on Receptor Binding, Degradation, and Bioactivity
Receptor Binding: The C-terminal extension of porcine oxyntomodulin is responsible for its dual agonism at both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR). medchemexpress.comanaspec.com However, this extension also modulates its binding affinity. When compared to their primary ligands, oxyntomodulin exhibits a reduced affinity for both receptors. medchemexpress.comnih.gov
Studies on the peptide isolated from porcine gut revealed that its potency relative to pancreatic glucagon was approximately 20% for binding to hepatic glucagon-binding sites and about 10% for activating hepatic adenylate cyclase. nih.gov In another study, synthetic oxyntomodulin bound to pig hepatic glucagon receptors with an affinity that was only about 2% of that of glucagon. nih.gov Despite this lower affinity, its bioactivity is distinct. For instance, porcine oxyntomodulin is significantly more potent—by about 20-fold—than glucagon in its effects on gastric oxyntic glands, which led to its name. nih.gov
Modifications to different parts of the oxyntomodulin molecule have been shown to systematically alter receptor binding and bioactivity:
N-terminal Modifications: Alterations at the N-terminus can modulate binding to the GLP-1R and influence degradation by the enzyme dipeptidyl peptidase IV (DPPIV). nih.gov
Mid-sequence Modifications: Changes in the middle section of the peptide can affect GLP-1R binding and degradation by neutral endopeptidase, which in turn alters in vivo bioactivity. nih.gov
C-terminal Modifications: The C-terminal octapeptide is crucial for the peptide's characteristic properties. nih.gov Further elongation and acylation (a type of modification) of the C-terminus have been shown to alter GLP-1R binding and extend the duration of action in vivo, likely by affecting peptide clearance. nih.gov
Degradation: Like other peptide hormones, the therapeutic utility of native oxyntomodulin is limited by a short circulating half-life, in part due to rapid enzymatic degradation. nih.govnih.gov The primary enzyme responsible for the degradation of the N-terminus is dipeptidyl peptidase IV (DPPIV). nih.gov
Bioactivity: The modifications inherent in the structure of porcine oxyntomodulin compared to glucagon translate to a unique bioactivity profile. The C-terminal extension is considered essential for its potent inhibitory action on gastric acid secretion. nih.govglucagon.com In the isolated perfused pig pancreas, synthetic oxyntomodulin demonstrated insulinotropic and somatostatinotropic effects at concentrations above 10⁻¹⁰ M and also stimulated glucagon output in a dose-dependent manner. nih.gov
Investigation of Pharmacokinetic and Pharmacodynamic Properties in Preclinical Systems
Preclinical studies in porcine and bovine models have been instrumental in defining the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of oxyntomodulin.
Pharmacokinetics in Porcine Models: Pharmacokinetic studies using purified synthetic oxyntomodulin infused into euglycemic pigs revealed a biphasic elimination from plasma. The elimination process was characterized by a fast component with a half-life (t₁/₂) of approximately 7.2 minutes and a slow component with a t₁/₂ of about 20.4 minutes. nih.gov The metabolic clearance rate was determined to be around 7.2 ml/kg·min and was independent of the infusion rate. nih.gov In human studies, for comparison, the half-life was found to be approximately 12 minutes. nih.gov
| Parameter | Value (Mean ± SEM) |
|---|---|
| Half-life (fast component) | 7.2 ± 0.6 min |
| Half-life (slow component) | 20.4 ± 3.8 min |
| Metabolic Clearance Rate | 7.2 ± 1.0 ml/kg·min |
Pharmacodynamics in Porcine and Bovine Models: In porcine models, naturally occurring oxyntomodulin is released from the lower small intestine in response to glucose administration. nih.gov Pharmacodynamic studies using isolated perfused pig pancreases showed that oxyntomodulin stimulates the secretion of insulin, glucagon, and somatostatin. nih.govnih.gov
In Holstein cattle, intravenous administration of oxyntomodulin was found to increase plasma concentrations of both insulin and glucose, indicating that the peptide is involved in glucose metabolism in ruminants. nih.gov A dose-response study in Holstein steers established the minimum effective dose for impacting glucose and insulin secretion.
| Effect | Finding |
|---|---|
| Effect on Ghrelin | No effect on ghrelin concentrations |
| Effect on Insulin and Glucose | Increased plasma concentrations of both insulin and glucose |
| Minimum Effective Dose (Glucose Secretion) | 0.4 µg/kg |
| Minimum Effective Dose (Insulin Secretion) | 2.0 µg/kg |
These preclinical investigations underscore the dual-receptor activity of oxyntomodulin and its resulting complex effects on metabolism, which differ based on species and the specific physiological context being examined.
Future Directions and Emerging Research Avenues in Oxyntomodulin Biology
Elucidation of Novel Interacting Proteins and Signaling Networks of Oxyntomodulin
The primary mechanism of oxyntomodulin is understood to be the activation of the GLP-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). nih.govnih.gov However, the precise signaling networks and potential for additional interacting proteins remain areas of active investigation. The search for a unique, specific receptor for OXM has been a long-standing goal, as its identification would significantly clarify its biological role. nih.govglucagon.com
Oxyntomodulin is considered a biased agonist at the GLP-1R, meaning it can differentially activate downstream signaling pathways compared to the native ligand, GLP-1. nih.govbioscientifica.comnih.gov For instance, OXM demonstrates less preference for cAMP signaling relative to the phosphorylation of ERK1/2 when compared with GLP-1. nih.govnih.gov It acts as a partial agonist for recruiting β-arrestin and G-protein-coupled receptor kinase 2 (GRK2) to the GLP-1R. nih.govnih.gov These differences in signaling suggest that the in vivo effects mediated by OXM via the GLP-1R could be distinct from those of GLP-1 itself. nih.gov
Beyond the well-characterized receptors, there is evidence suggesting that OXM's effects may also be mediated through the nervous system. nih.govnih.gov Studies in rats have shown that oxyntomodulin can inhibit pancreatic secretion via nervous system pathways. nih.govglucagon.com The full extent of these neural interactions and the specific proteins involved are yet to be fully elucidated. Future research employing advanced proteomics techniques, such as protein-protein interaction (PPI) network analysis, could uncover novel binding partners and modulators of OXM signaling, providing a more comprehensive map of its cellular actions. doaj.org
Table 1: Known and Investigated Molecular Interactions of Oxyntomodulin
| Interacting Molecule | Interaction Type | Signaling Consequence | Citation |
| GLP-1 Receptor (GLP-1R) | Agonist | Activates cAMP and ERK1/2 pathways, recruits β-arrestin and GRK2. | nih.govnih.govnih.gov |
| Glucagon Receptor (GCGR) | Agonist | Activates cAMP accumulation. | nih.govnih.govnih.gov |
| β-arrestin 1 & 2 | Partial Agonist Recruitment | Partial agonist at GLP-1R, full agonist at GCGR (β-arrestin 2). | nih.govbioscientifica.com |
| G-protein-coupled receptor kinase 2 (GRK2) | Partial Agonist Recruitment | Recruited to the GLP-1R. | nih.govnih.gov |
| Dipeptidyl peptidase-IV (DPP-IV) | Enzyme Substrate | Inactivates and degrades oxyntomodulin. | nih.govoup.com |
Exploration of Oxyntomodulin's Role in Specific Physiological States (e.g., Developmental Biology, Aging Processes, Specific Disease Models)
While the role of oxyntomodulin in metabolic regulation is well-documented, its function in other specific physiological states is an emerging field of study.
Developmental Biology and Aging Processes : Currently, there is a notable gap in the literature regarding the specific roles of oxyntomodulin in developmental biology and the aging process. While some preclinical studies note the age of animals as a variable, dedicated research into how OXM levels and function change with age, and its potential influence on developmental milestones, is lacking. nih.gov
Specific Disease Models :
Obesity and Type 2 Diabetes (T2D) : This is the most extensively studied area. OXM administration reduces body weight in obese humans and rodents by suppressing food intake and increasing energy expenditure. nih.govbioscientifica.comwikipedia.org It also improves glucose tolerance. nih.gov Mass spectrometry-based profiling has revealed that circulating levels of oxyntomodulin are lower in some individuals with T2D and are significantly elevated following gastric bypass surgery, suggesting it may be an important factor in the pathophysiology and resolution of the disease. nih.gov
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) : Preclinical studies are beginning to shed light on OXM's therapeutic potential in liver disease. In mouse models of steatohepatitis, oxyntomodulin has been shown to improve the condition and support liver regeneration. dovepress.com These findings have prompted further investigation in randomized controlled trials. dovepress.com
Advanced Structural Biology Techniques for Oxyntomodulin-Receptor Complex Delineation
A detailed understanding of how oxyntomodulin binds to and activates its receptors is fundamental for the design of next-generation therapeutics with improved potency and stability. nih.gov Advanced structural biology techniques are proving indispensable in this endeavor.
Cryo-electron microscopy (cryo-EM) has revolutionized the study of G protein-coupled receptors (GPCRs) like the GLP-1R and GCGR. nih.govbiorxiv.org Researchers have successfully determined the high-resolution structures of these receptors in active states, bound to various peptide agonists and coupled to their signaling partner, the Gs protein. nih.govbiorxiv.orgresearchgate.net These structures provide unprecedented molecular detail of the ligand-binding pocket and the conformational changes that lead to receptor activation. nih.govbiorxiv.org For example, a cryo-EM structure of the GCGR with a dual-agonist peptide revealed a distinct conformation of the receptor's extracellular loops compared to when it is bound by glucagon alone. nih.gov
These structural insights are critical for:
Rational Drug Design : By visualizing the precise interactions between the peptide and the receptor, chemists can design novel OXM analogs with optimized binding affinity, selectivity, and stability. nih.govnih.gov
Understanding Biased Agonism : Comparing the structures of the same receptor bound to different agonists (like OXM versus GLP-1) can explain why they trigger different downstream signaling events. researchgate.net
Developing Non-Peptide Agonists : High-resolution structures facilitate the structure-based discovery of small, orally available molecules that can mimic the action of peptide hormones like OXM. biorxiv.orgebi.ac.uk
In addition to cryo-EM, computational methods such as molecular dynamics simulations are used to explore the dynamic behavior of the OXM-receptor complexes, providing insights into the thermodynamics and kinetics of binding that are not apparent from static structures. nih.gov
Systems Biology and Omics Approaches to Map Oxyntomodulin's Integrated Biological Functions
To fully comprehend the multifaceted role of oxyntomodulin in the body, researchers are moving beyond single-pathway analyses and adopting systems-level approaches. Omics technologies, which allow for the large-scale study of biological molecules, are central to this effort.
Proteomics : Mass spectrometry-based proteomics has been instrumental in profiling peptide hormones in human plasma. This approach successfully identified oxyntomodulin as a potential biomarker, with levels found to be dysregulated in type 2 diabetes and significantly altered after bariatric surgery. nih.gov
Transcriptomics : The study of gene expression provides insights into how cells respond to OXM. For example, real-time RT-PCR was used to demonstrate that OXM administration can down-regulate the expression of its own receptor, the GLP-1R, in the brainstem of chickens, suggesting a potential feedback mechanism. nih.gov
Genomics : The use of knockout mice (e.g., Glp1r−/− and Gcgr−/−) represents a genomic approach to dissecting the necessity of specific genes for OXM's action. nih.gov
By integrating data from proteomics, transcriptomics, and metabolomics, a more holistic picture of OXM's integrated biological functions can be constructed. This systems biology perspective can reveal novel pathways influenced by OXM and help predict its effects across different tissues and physiological states.
Table 2: Application of Omics Technologies in Oxyntomodulin Research
| Omics Technology | Application | Key Finding | Citation |
| Proteomics (Mass Spectrometry) | Profiling of low-abundance peptides in human plasma. | Identified OXM as a biomarker for type 2 diabetes and gastric bypass surgery. | nih.gov |
| Transcriptomics (Real-Time RT-PCR) | Analysis of GLP-1R gene expression in chicken brainstem. | OXM administration reduced GLP-1R mRNA levels. | nih.gov |
Development of Advanced Preclinical Models for Mechanistic Studies
Robust and relevant preclinical models are essential for conducting detailed mechanistic studies and for the preclinical evaluation of novel OXM-based therapies.
In Vitro Models : Stable cell lines engineered to overexpress specific receptors (GLP-1R or GCGR) are fundamental tools for in vitro studies. nih.gov They allow researchers to assess the binding affinity and signaling potency of OXM and its analogs in a controlled environment, isolating the function of a single receptor type. nih.gov
In Vivo Models :
Knockout Mice : Genetically modified mice lacking the GLP-1R (Glp1r−/−) or the GCGR (Gcgr−/−) have been invaluable for determining which receptor mediates specific effects of OXM. For instance, studies using these models demonstrated that the anorectic (appetite-suppressing) effects of OXM are abolished in Glp1r−/− mice, proving the essential role of this receptor. nih.gov
Diet-Induced Obesity (DIO) Models : Rodents fed a high-fat diet develop obesity and metabolic dysregulation, closely mimicking the human condition. These DIO models are widely used to test the efficacy of OXM analogs in promoting weight loss and improving glucose metabolism. nih.gov
Specialized Disease Models : To study OXM in other diseases, specific models are employed. For example, mice fed a choline-deficient, L-amino acid-defined (CDAA) diet are used to induce steatohepatitis, providing a platform to test the therapeutic effects of OXM on liver disease. doi.org
The development of more sophisticated models, such as human-derived gut organoids, could provide even greater insight into the tissue-specific processing of proglucagon and the secretion and action of oxyntomodulin in a human-relevant system.
Q & A
Q. What methodological challenges arise when distinguishing oxyntomodulin from glucagon and glicentin in immunoassays?
Oxyntomodulin shares sequence homology with glucagon and glicentin due to their common origin from proglucagon. To address cross-reactivity:
- Use antibodies targeting unique epitopes in oxyntomodulin’s C-terminal region (e.g., residues 30–37) .
- Employ liquid chromatography-mass spectrometry (LC-MS) for precise separation and quantification, leveraging differences in molecular weight and hydrophobicity .
- Validate assays with synthetic peptide controls to confirm specificity .
Q. How can researchers optimize ELISA protocols for detecting low circulating levels of oxyntomodulin?
- Sample Preparation: Dilute plasma samples 5-fold to minimize matrix effects while maintaining sensitivity (detection limit: 0.243 pg/mL) .
- Calibration: Use a 6-point standard curve (0–200 pg/mL) with controls to validate inter-assay precision (CV <12%) .
- Incubation: Shake plates at 600–800 rpm during 60-minute incubation to enhance antibody-antigen binding .
Q. What in vitro models are suitable for studying oxyntomodulin’s dual agonism of GLP-1 and glucagon receptors?
- Use HEK-293 cells stably transfected with human GLP-1R and GCGR to measure cAMP accumulation via BRET or FRET assays .
- Compare dose-response curves of oxyntomodulin with GLP-1 and glucagon to assess relative potency (EC50 values) .
Advanced Research Questions
Q. How can researchers design proteolytically stable oxyntomodulin analogs with prolonged in vivo activity?
- Structural Modifications:
- Introduce D-amino acids at cleavage-prone sites (e.g., D-Ser²) to resist enzymatic degradation .
- PEGylate lysine residues to enhance half-life (e.g., (d-Ser²)Oxm[mPEG-PAL] reduces plasma clearance by 70%) .
Q. What strategies resolve contradictory data on oxyntomodulin’s receptor activation across studies?
- Variable Factors:
- Receptor polymorphisms (e.g., GLP-1R variants alter oxyntomodulin’s efficacy; use site-directed mutagenesis to assess impact) .
- Assay conditions (e.g., calcium concentration affects GCGR activation; standardize buffer composition) .
- Meta-Analysis: Pool data from studies using identical cell lines (e.g., CHO-K1 vs. HEK-293) to isolate confounding variables .
Q. How can computational methods guide the synthesis of oxyntomodulin analogs with enhanced metabolic stability?
- Perform molecular dynamics simulations to predict cleavage sites for dipeptidyl peptidase IV (DPP-IV) .
- Use Rosetta-based design to stabilize α-helical regions (residues 15–29) critical for receptor binding .
- Validate designs via circular dichroism (CD) spectroscopy to confirm secondary structure retention .
Methodological Considerations
Q. What analytical techniques ensure purity and identity of synthetic oxyntomodulin peptides?
- Purity: Reverse-phase HPLC with UV detection (≥95% purity) .
- Identity: MALDI-TOF mass spectrometry to verify molecular weight (e.g., 4421.86 Da for bovine/porcine oxyntomodulin) .
Q. How should researchers validate oxyntomodulin’s appetite-suppressing effects in preclinical models?
- Acute Studies: Measure food intake in fasted rodents after subcutaneous injection (dose range: 10–100 nmol/kg) .
- Chronic Studies: Administer PEGylated analogs for 14 days and track body weight, adiposity, and hypothalamic POMC expression .
Data Interpretation Tools
Q. What statistical approaches are recommended for analyzing oxyntomodulin’s dose-response relationships?
- Fit data to a sigmoidal curve (Hill equation) to calculate EC50 and maximal response (Emax) .
- Use ANOVA with Dunnett’s post-test to compare polymorphic receptor variants’ responses .
Q. How can researchers address species-specific differences in oxyntomodulin activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
